Product packaging for 3-Bromophenyl pivalate(Cat. No.:)

3-Bromophenyl pivalate

Cat. No.: B14133020
M. Wt: 257.12 g/mol
InChI Key: UEIPOKPJNDFRTO-UHFFFAOYSA-N
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Description

3-Bromophenyl pivalate (CAS RN 287936-49-6) is a chemical compound with the molecular formula C 11 H 13 BrO 2 and a molecular weight of 257.12 g/mol . It is characterized as a yellow to pale yellow or colorless oil at room temperature, with a predicted boiling point of 291.3 ± 23.0 °C and a predicted density of 1.333 ± 0.06 g/cm³ . It should be stored sealed in a dry environment at room temperature (20-22 °C) . This compound is valued in organic and medicinal chemistry research as a synthetic building block. The presence of both the bromophenyl and pivalate (2,2-dimethylpropanoate) functional groups makes it a versatile intermediate for further chemical transformations . While specific biological data for this compound is limited, its structural features are of high interest. In particular, the 3-bromophenyl moiety is a key component in several patented bioactive molecules, including modulators of melatonin receptors (e.g., MT 1 and MT 2 ) that are being investigated for their potential in pain and sleep disorder research . Furthermore, pivalic acid and its derivatives are frequently employed in chemical synthesis, for instance, as a medium or catalyst in nucleophilic aromatic substitution (S N Ar) reactions to access functionalized heterocycles, which are core structures in many pharmaceuticals . As such, this compound serves as a useful precursor for researchers developing novel compounds in drug discovery and materials science. Please note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13BrO2 B14133020 3-Bromophenyl pivalate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

(3-bromophenyl) 2,2-dimethylpropanoate

InChI

InChI=1S/C11H13BrO2/c1-11(2,3)10(13)14-9-6-4-5-8(12)7-9/h4-7H,1-3H3

InChI Key

UEIPOKPJNDFRTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=CC(=CC=C1)Br

Origin of Product

United States

Synthetic Methodologies for the Preparation of 3 Bromophenyl Pivalate

Established Synthetic Routes to 3-Bromophenyl Pivalate (B1233124)

The preparation of 3-Bromophenyl pivalate has traditionally relied on two principal pathways: acid-catalyzed esterification and acylation with an acyl chloride.

One of the most common methods is the Fischer-Speier esterification , which involves reacting 3-bromophenol (B21344) with pivalic acid in the presence of a strong acid catalyst. vulcanchem.com To drive the reaction equilibrium towards the product, water is typically removed azeotropically using a Dean-Stark apparatus. vulcanchem.com This method is a cornerstone of ester synthesis due to its straightforward application of common laboratory reagents.

Alternatively, and perhaps more frequently, this compound is synthesized via the acylation of 3-bromophenol with pivaloyl chloride . This reaction is generally mediated by a base to neutralize the hydrochloric acid byproduct. Common bases include tertiary amines like triethylamine (B128534) or catalysts such as 4-(dimethylamino)pyridine (DMAP) and N-methylimidazole (NMI). nih.govresearchgate.net This approach is often preferred for its typically faster reaction times and high yields at milder temperatures compared to acid-catalyzed esterification. nih.gov The reaction of 2-bromophenol (B46759) with pivaloyl chloride, for instance, proceeds efficiently at temperatures from 0°C to room temperature. nih.gov

Interactive Data Table: Established Synthetic Routes
MethodReactantsCatalyst/BaseConditionsTypical YieldReference
Acid-Catalyzed Esterification3-Bromophenol, Pivalic AcidSulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (PTSA)Reflux in toluene (B28343) (110–120°C) with azeotropic water removal70–85% vulcanchem.com
Acylation3-Bromophenol, Pivaloyl ChlorideTriethylamine, N-methylimidazoleDichloromethane, 0°C to room temperature72% (for 2-bromo isomer) nih.govresearchgate.net

Exploration of Novel and Efficient Preparative Pathways for this compound

In the pursuit of greater efficiency, sustainability, and scalability, research has explored novel pathways for the synthesis of aryl esters, including this compound. These methods focus on process intensification and green chemistry principles. vulcanchem.com

Key advancements include the adoption of continuous flow reactors , which offer superior heat and mass transfer, leading to reduced reaction times and improved process control. vulcanchem.com Another area of innovation is the use of microwave-assisted synthesis . vulcanchem.com This technique can dramatically accelerate reaction rates and often allows for solvent-free conditions, which aligns with green chemistry goals by reducing waste. vulcanchem.com

Furthermore, the development of immobilized solid acid catalysts , such as sulfonated graphene oxide, represents a significant step forward. vulcanchem.com These heterogeneous catalysts can be easily separated from the reaction mixture and recycled, improving the economic and environmental profile of the synthesis. vulcanchem.com

Interactive Data Table: Novel Preparative Pathways
TechnologyKey FeatureAdvantagesReference
Continuous Flow ReactorsOptimized heat/mass transferReduced reaction times, enhanced safety and control vulcanchem.com
Microwave-Assisted SynthesisDirect energy input to reactantsRapid heating, reduced toluene usage, potential for solvent-free conditions vulcanchem.com
Catalyst ImmobilizationUse of recyclable solid acid catalysts (e.g., sulfonated graphene oxide)Catalyst recyclability, higher turnover numbers, simplified purification vulcanchem.com

Comparison of Synthetic Strategies for this compound with Related Aryl Pivalates

The synthetic strategies for this compound are broadly applicable to a wide range of related aryl pivalates. The choice of method often depends on factors such as substrate reactivity, scale, and cost.

The synthesis of substituted aryl pivalates, such as 2-bromophenyl pivalate and 4-bromophenyl pivalate, employs the same fundamental esterification or acylation reactions used for the 3-bromo isomer. nih.govresearchgate.netvulcanchem.com This indicates that the position of the bromine substituent on the phenyl ring does not necessitate a fundamental change in the synthetic approach. The primary methods remain the reaction of the corresponding phenol (B47542) with either pivalic acid or pivaloyl chloride.

When comparing the two main established routes, acylation with pivaloyl chloride is often more rapid and proceeds under milder conditions than acid-catalyzed esterification. However, pivaloyl chloride is more expensive and moisture-sensitive than pivalic acid. The acid-catalyzed route, while often requiring higher temperatures and longer reaction times, uses less expensive bulk reagents.

Aryl pivalates are frequently prepared as alternatives to other aryl esters, such as aryl acetates, particularly when the ester is intended for use in subsequent cross-coupling reactions. nih.gov The steric bulk of the pivaloyl group confers greater stability to the ester, making it less susceptible to hydrolysis under the often basic conditions of reactions like the Suzuki-Miyaura coupling. nih.gov While this same steric hindrance can slow the kinetics of the esterification reaction itself, the resulting stability of the C-O bond in the aryl pivalate product is a crucial advantage for its application as a coupling partner. vulcanchem.comnih.gov

Interactive Data Table: Comparison of Aryl Ester Synthesis
FeatureAcylation (Pivaloyl Chloride)Acid-Catalyzed Esterification (Pivalic Acid)Comparison to Aryl Acetates
Reagents 3-Bromophenol, Pivaloyl Chloride, Base3-Bromophenol, Pivalic Acid, Acid CatalystAcetates use less sterically hindered reagents (e.g., acetic anhydride).
Conditions Milder (e.g., 0°C to RT)Harsher (e.g., reflux)Similar conditions can be used for acetate (B1210297) synthesis.
Reaction Speed Generally fasterGenerally slowerAcetylation is typically very fast.
Product Stability High; sterically hindered ester is robustHigh; sterically hindered ester is robustPivalates are significantly more stable to hydrolysis than acetates. nih.gov
Usefulness Excellent for creating stable precursors for cross-coupling reactionsGood for large-scale synthesis from bulk chemicalsAcetates can be too labile for certain multi-step sequences. nih.gov

Reactivity and Mechanistic Investigations of 3 Bromophenyl Pivalate

Pivalate (B1233124) Ester Functionality Reactions of 3-Bromophenyl Pivalate

The reactivity of this compound is largely dictated by the pivalate ester group and the bromo-substituted phenyl ring. The bulky tert-butyl group of the pivalate moiety introduces significant steric hindrance, which influences the rate and mechanism of its reactions compared to less hindered esters.

Hydrolysis of this compound involves the cleavage of the ester bond to yield 3-bromophenol (B21344) and pivalic acid. This process can be catalyzed by either acid or base.

Under acidic conditions, the carbonyl oxygen of the pivalate group is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by proton transfer and elimination of 3-bromophenol to yield the protonated pivalic acid. The final step is deprotonation to give pivalic acid.

A typical laboratory procedure for the acid-catalyzed hydrolysis of this compound involves refluxing with concentrated hydrochloric acid in ethanol (B145695) for several hours. vulcanchem.com The bulky pivaloyl group can slow the reaction kinetics but contributes to the stability of the product.

Table 1: Conditions for Acid-Catalyzed Hydrolysis of this compound

Catalyst Solvent Conditions Products Reference

This table is interactive. Click on the headers to sort.

In base-promoted hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, with the expulsion of the 3-bromophenoxide ion as the leaving group, to form pivalic acid. The 3-bromophenoxide ion is then protonated by the solvent or upon workup to give 3-bromophenol. Saponification is generally faster than acid-catalyzed hydrolysis because the hydroxide ion is a stronger nucleophile than a neutral water molecule.

The reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide.

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by both acids and bases. masterorganicchemistry.com For this compound, this would involve reacting it with an alcohol in the presence of a suitable catalyst to form a new pivalate ester and 3-bromophenol.

Enzymatic transesterification using lipases, such as those from Candida antarctica, can also be employed. vulcanchem.com This method offers the advantage of occurring under mild conditions and can be used for the synthesis of chiral esters. vulcanchem.com

Table 2: Examples of Transesterification Reactions

Reactant Catalyst Product Reference
Alcohol Acid or Base New Pivalate Ester + 3-Bromophenol masterorganicchemistry.com

This table is interactive. Click on the headers to sort.

Aminolysis is a chemical reaction in which an ester is converted into an amide by reaction with ammonia (B1221849) or a primary or secondary amine. The reaction with ammonia at elevated temperatures (150°C) can yield 3-aminophenyl pivalate. vulcanchem.com This product can be a precursor for pharmaceutical intermediates. vulcanchem.com Pivalic acid has also been utilized as a solvent for the aminolysis of certain pyrimidine (B1678525) derivatives with arylamines of low basicity. researchgate.net

Other nucleophiles can also participate in acyl substitution reactions. For instance, organozinc reagents have been used in cross-coupling reactions with aryl pivalates. semanticscholar.org

The pivalate ester group is generally resistant to reduction due to the steric hindrance of the tert-butyl group. However, under specific conditions, it can be reduced.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce esters to primary alcohols. organic-chemistry.org However, the reduction of pivalate esters can be challenging.

Alternative methods for the reduction of pivalate esters to ethers have been developed. One such method involves the use of boron trifluoride and sodium borohydride (B1222165), which can convert pivalate esters into neopentyl ethers. cdnsciencepub.comcdnsciencepub.com Another approach utilizes triethylsilane in the presence of a Lewis acid like BF₂OTf·OEt₂ to directly reduce esters to ethers. uwo.ca This reaction was found to be successful for sterically hindered esters like pivalates, although complete conversion may require several days at room temperature. uwo.ca

Table 3: Reducing Agents for Pivalate Esters

Reducing Agent System Product Type Reference
Lithium Aluminum Hydride (LiAlH₄) Primary Alcohol organic-chemistry.org
Boron Trifluoride - Sodium Borohydride Neopentyl Ether cdnsciencepub.comcdnsciencepub.com

This table is interactive. Click on the headers to sort.

Reductive Transformations of the Pivalate Group in this compound

Hydride-Mediated Reductions

Hydride-mediated reductions of the ester functionality in this compound can be achieved using various reducing agents. The pivalate group, with its bulky tert-butyl substituent, can influence the reactivity of the ester carbonyl. ontosight.ai While specific literature on the hydride-mediated reduction of this compound is not extensively detailed, general principles of ester reduction can be applied.

Common hydride reagents like lithium aluminum hydride (LiAlH₄) are strong enough to reduce esters to primary alcohols. In this case, the reaction would yield 3-bromobenzyl alcohol and tert-butanol. The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon, followed by the departure of the pivalate leaving group and a second hydride attack on the intermediate aldehyde.

Milder reducing agents, such as sodium borohydride (NaBH₄), are typically not reactive enough to reduce esters but can do so under specific conditions, such as with the use of activating agents or at higher temperatures. Other specialized hydride reagents, like diisobutylaluminium hydride (DIBAL-H), can be used to achieve partial reduction of the ester to the corresponding aldehyde, 3-bromobenzaldehyde, especially at low temperatures.

The presence of the bromine atom on the aromatic ring is generally compatible with hydride-reducing agents, although some complex hydrides can potentially interact with aryl halides under forcing conditions. organic-chemistry.org

Table 1: Potential Products of Hydride-Mediated Reduction of this compound

ReagentProduct(s)
Lithium aluminum hydride (LiAlH₄)3-Bromobenzyl alcohol, tert-Butanol
Diisobutylaluminium hydride (DIBAL-H) (controlled)3-Bromobenzaldehyde
Grignard Reagent Additions

The reaction of this compound with Grignard reagents (R-MgX) is a versatile method for the formation of tertiary alcohols. libretexts.org This transformation proceeds through a double addition of the Grignard reagent to the ester carbonyl group. libretexts.org

The mechanism involves the initial nucleophilic attack of the Grignard reagent on the carbonyl carbon of the pivalate ester. This forms a tetrahedral intermediate which then collapses, eliminating the pivalate group as a leaving group and forming a ketone intermediate. A second equivalent of the Grignard reagent then rapidly adds to this newly formed ketone, leading to a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol. libretexts.org

The nature of the 'R' group in the Grignard reagent determines the structure of the resulting tertiary alcohol. For instance, reacting this compound with methylmagnesium bromide would yield 2-(3-bromophenyl)propan-2-ol (B1283390) after workup. The reaction is generally robust; however, the Grignard reagent is also a strong base and can be sensitive to moisture and other acidic protons in the reaction medium. acs.org

Table 2: Representative Grignard Additions to this compound

Grignard Reagent (R-MgX)Intermediate KetoneFinal Tertiary Alcohol
Methylmagnesium bromide (CH₃MgBr)1-(3-Bromophenyl)ethan-1-one2-(3-Bromophenyl)propan-2-ol
Ethylmagnesium bromide (CH₃CH₂MgBr)1-(3-Bromophenyl)propan-1-one3-(3-Bromophenyl)pentan-3-ol
Phenylmagnesium bromide (C₆H₅MgBr)(3-Bromophenyl)(phenyl)methanone(3-Bromophenyl)diphenylmethanol

Aryl Bromide Functionality Reactions of this compound

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAAr) on this compound involves the replacement of the bromine atom by a nucleophile. For an SNAAr reaction to proceed, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

In the case of this compound, the pivalate group is not a strong electron-withdrawing group and is situated meta to the bromine atom. Therefore, it does not significantly activate the ring towards traditional SNAAr reactions. libretexts.org However, under harsh conditions, such as high temperatures and pressures, or with very strong nucleophiles, some substitution may occur. For example, reaction with ammonia at elevated temperatures could potentially yield 3-aminophenyl pivalate. vulcanchem.com

Organometallic Reagent Interactions with the Aryl Bromide of this compound

The bromine atom of this compound is a versatile handle for various organometallic cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

One of the most common applications is in palladium-catalyzed cross-coupling reactions. For instance, in the Suzuki coupling, this compound can be reacted with an arylboronic acid in the presence of a palladium catalyst and a base to form a biaryl compound. vulcanchem.com Similarly, in the Heck reaction, it can be coupled with an alkene. These reactions significantly expand the structural diversity that can be achieved from this starting material.

Furthermore, the aryl bromide can be converted into an organometallic reagent itself. For example, it can react with magnesium to form a Grignard reagent, 3-(pivaloyloxy)phenylmagnesium bromide. This Grignard reagent can then be used in a variety of subsequent reactions, such as additions to carbonyl compounds or in other cross-coupling protocols. uni-muenchen.degoogle.com Organozinc reagents can also be prepared and utilized in Negishi cross-coupling reactions. uni-muenchen.de

A study has shown the use of this compound in a palladium/copper-catalyzed cross-coupling reaction with o-tolualdehyde and a silylborane, affording the corresponding coupled product in a 54% yield. rsc.org Another example includes the arylation of zinc meso-(bromophenyl)porphyrinates where the 3-bromophenyl derivative was found to be less reactive than its 4-bromo counterpart. beilstein-journals.org

Table 3: Examples of Organometallic Reactions at the Aryl Bromide of this compound

Reaction TypeReagentsCatalyst/ConditionsProduct Type
Suzuki CouplingArylboronic acid, BasePalladium catalystBiaryl pivalate
Heck ReactionAlkene, BasePalladium catalystAlkenyl-substituted phenyl pivalate
Grignard FormationMagnesiumAnhydrous ether3-(Pivaloyloxy)phenylmagnesium bromide
Palladium/Copper Couplingo-Tolualdehyde, PhMe₂SiB(pin)Pd/Cu catalystCross-coupled product

Catalytic Applications of 3 Bromophenyl Pivalate in Carbon Carbon and Carbon Heteroatom Bond Formations

Palladium-Catalyzed Transformations Involving 3-Bromophenyl Pivalate (B1233124)

Palladium catalysis is a powerful tool for forging new bonds, and 3-bromophenyl pivalate is a substrate well-suited for these transformations. The presence of the bromine atom allows for oxidative addition to a palladium(0) center, initiating a catalytic cycle. Simultaneously, the pivalate ester, while often employed as a protecting group for phenols, can also play a crucial role in directing C-H activation or influencing the reactivity of the catalyst system.

Cross-coupling reactions are fundamental processes in organic synthesis that create C-C and C-heteroatom bonds, often with high selectivity and functional group tolerance. rsc.orgresearchgate.net The carbon-bromine bond of this compound is a prime site for such palladium-catalyzed reactions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds through the reaction of an aryl halide with an amine. wikipedia.orglibretexts.org This reaction has become a principal method for synthesizing aryl amines due to its broad substrate scope and tolerance for various functional groups. wikipedia.orglibretexts.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by association of the amine, deprotonation by a base, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. wikipedia.orgnih.gov

For a substrate like this compound, the reaction would involve the coupling at the C-Br bond. A variety of palladium catalysts and ligands have been developed to facilitate this transformation, often tailored to the specific amine and aryl halide coupling partners. purdue.edu While the Buchwald-Hartwig amination is broadly applicable to aryl bromides, specific studies detailing the reaction with this compound and a range of amines are not extensively documented in the surveyed literature. However, the general conditions for the amination of aryl bromides are well-established.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

Parameter Condition
Catalyst Pd(OAc)₂, Pd₂(dba)₃
Ligand Buchwald-type phosphine (B1218219) ligands (e.g., XPhos, RuPhos)
Base NaOt-Bu, K₂CO₃, Cs₂CO₃
Solvent Toluene (B28343), Dioxane, THF
Temperature Room Temperature to 120 °C

This table represents typical conditions for the reaction class, not specific experimental data for this compound.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide to form a new carbon-carbon bond. libretexts.org This reaction is widely used due to its mild conditions and the low toxicity of the boron reagents. libretexts.org

While the C-Br bond of this compound is a standard coupling partner for Suzuki-Miyaura reactions, the pivalate group itself can also be a site of reactivity. Research has shown that aryl pivalates can undergo nickel-catalyzed Suzuki-Miyaura couplings. This dual reactivity allows for sequential cross-coupling strategies. For instance, the C-Br bond can be selectively coupled using a palladium catalyst, leaving the pivalate group intact for a subsequent nickel-catalyzed coupling. acs.org This orthogonal reactivity enhances the synthetic utility of substrates like this compound.

The general mechanism for the Suzuki-Miyaura coupling at the C-Br site involves oxidative addition of the aryl bromide to Pd(0), transmetalation with the organoboron species (activated by a base), and reductive elimination to form the biaryl product. libretexts.org

Table 2: Example of Suzuki-Miyaura Coupling with an Aryl Bromide

Aryl Bromide Boronic Acid Catalyst System Base Solvent Yield (%)
This compound Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O >95 (Typical)

This table illustrates a typical Suzuki-Miyaura reaction. Specific yield data for this compound under these exact conditions would require dedicated experimental validation.

Beyond the Buchwald-Hartwig and Suzuki-Miyaura reactions, the C-Br bond of this compound is reactive in a variety of other palladium-catalyzed transformations. These include the Heck, Sonogashira, and various carbon-heteroatom couplings.

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, typically with high trans selectivity. organic-chemistry.org The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) catalyst. organic-chemistry.org While specific examples using this compound are not prevalent, the reactivity of aryl bromides in Heck reactions is well-established. nih.gov

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between aryl halides and terminal alkynes, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction proceeds under mild conditions and is tolerant of many functional groups. wikipedia.org The catalytic cycle involves both palladium and copper intermediates to facilitate the coupling. wikipedia.org

In a specific application, this compound has been used as a substrate in a synergistic palladium/copper-catalyzed C(sp³)–C(sp²) cross-coupling. rsc.org In this reaction, it was coupled with an α-alkoxyalkyl anion equivalent generated from o-tolualdehyde and a silylborane reagent, affording the product in 54% yield. rsc.org This demonstrates its utility in more complex, multicomponent coupling strategies.

Table 3: Synergistic Pd/Cu-Catalyzed Coupling of this compound rsc.org

Aldehyde Boryl Reagent Aryl Bromide Product Yield (%)
o-Tolualdehyde PhMe₂SiB(pin) This compound 54

Data sourced from a study on Csp³–Csp² cross-couplings. rsc.org

In addition to serving as a handle for cross-coupling, the pivalate group can act as a directing group in C-H activation reactions. This strategy allows for the functionalization of otherwise unreactive C-H bonds, offering a more atom-economical synthetic route.

The pivalate group, like other carboxylate-related functionalities, can direct the metallation of an adjacent ortho C-H bond. nih.gov This process, often termed directed ortho-metallation, involves the coordination of the palladium catalyst to the carbonyl oxygen of the pivalate group. This coordination brings the metal center into close proximity to the ortho C-H bond, facilitating its cleavage via a concerted metalation-deprotonation (CMD) pathway. rsc.org The addition of pivalic acid as a co-catalyst is often beneficial in these reactions, as the pivalate anion can act as a proton shuttle. rsc.orgresearchgate.net

This strategy has been successfully applied to the regioselective C-2 arylation of various phenolic esters. nih.gov For a substrate like this compound, this would correspond to the functionalization of the C-H bond at the 2- or 4-position. The resulting palladacycle intermediate can then react with a coupling partner, such as an organometallic reagent or an aryl halide, to form a new C-C bond. This directed C-H activation provides a powerful method for building molecular complexity, complementing the reactivity of the C-Br bond.

Palladium-Catalyzed C-H Activation and Functionalization Mediated by Pivalate

Role of Pivalate Anion as a Proton Shuttle and Key Ligand in C-H Bond Cleavage

Copper-Catalyzed Reactions Utilizing this compound

Copper catalysis offers a cost-effective and versatile platform for cross-coupling reactions, and substrates like this compound are valuable partners in these transformations.

Intramolecular O-Arylation Processes

Copper(I) catalysts are effective in promoting intramolecular O-arylation reactions, leading to the synthesis of oxygen-containing heterocycles. In a relevant study, 2-(2-bromobenzyl)cyclohexane-1,3-diones undergo efficient intramolecular cyclization to form 2,3,4,9-tetrahydro-1H-xanthen-1-ones with low loadings of CuCl. acs.org A key aspect of the proposed mechanism is the role of the pivalate anion. Although not part of the initial substrate, pivalic acid is added as a co-catalyst. The mechanism is believed to involve an initial oxidative addition of the Cu(I) species to the aryl bromide bond. This is followed by a crucial bromide/pivalate ligand exchange on the copper center. The resulting chelated copper-pivalate complex is thought to be more stable, thereby facilitating the subsequent intramolecular attack by the enolate oxygen nucleophile to form the C-O bond and the heterocyclic product. acs.org This underscores the vital role of the pivalate ligand in enabling the copper-catalyzed cyclization, a principle directly applicable to substrates like this compound where the pivalate group could be part of the substrate itself or added externally.

Synergistic Palladium/Copper-Catalyzed Csp³–Csp² Cross-Couplings of this compound

A powerful strategy for forming Csp³–Csp² bonds involves the synergistic use of both palladium and copper catalysts. A three-component coupling reaction of aromatic aldehydes, aryl bromides, and a silylboronate reagent exemplifies this approach, effectively using the aldehyde as a latent α-alkoxyalkyl anion equivalent. rsc.orgrsc.org

In this system, the copper catalyst is involved in the formation of a nucleophilic α-silyloxybenzylcopper(I) species from the aldehyde and the silylboronate. rsc.org Simultaneously, the palladium catalyst activates the aryl bromide, such as This compound , via oxidative addition. rsc.org A subsequent transmetalation step from the organocopper intermediate to the palladium(II) complex, followed by reductive elimination, forges the new Csp³–Csp² bond. rsc.org This dual catalytic system allows for the efficient coupling of components that would be difficult to combine using a single catalyst. The use of This compound as a substrate in this type of reaction has been explicitly documented, demonstrating its utility in advanced, multicatalytic cross-coupling methodologies. rsc.org

The table below shows representative yields for this three-component coupling.

AldehydeAryl BromideProduct Yield (%)
o-TolualdehydeBromobenzene70
o-Tolualdehyde3-Bromoanisole80
p-Tolualdehyde1-Bromo-4-chlorobenzene62
o-Tolualdehyde This compound (Good to High)
Yields are based on the general success of the documented reaction protocol with various aryl bromides. rsc.org

Organozinc-Mediated Transformations with this compound

Aryl pivalates have emerged as effective electrophiles in cross-coupling reactions, not through the typical C-X (halide) bond activation, but via the more challenging cleavage of the C(aryl)-O bond.

Direct Cross-Coupling Reactions via C-O Bond Cleavage

Remarkably, direct cross-coupling between (het)aryl pivalates and diarylzinc reagents can be achieved via C–O bond cleavage even without a transition-metal catalyst. researchgate.net When a mixture of an aryl pivalate, such as phenyl pivalate, and a diarylzinc species is subjected to microwave irradiation, the biaryl product is formed in good yield. researchgate.net The reaction is proposed to proceed through a single-electron transfer (SET) mechanism, initiated by electron transfer from the organozinc reagent to the aryl pivalate to form a radical anion, which then fragments and recombines to yield the coupled product. researchgate.net

Furthermore, nickel catalysts have been shown to be highly effective for promoting the Negishi cross-coupling of aryl pivalates with organozinc reagents through C–O bond activation under mild conditions. nih.govyale.edu This approach allows aryl pivalates to function as robust and versatile coupling partners, offering an alternative to more traditional electrophiles like aryl halides and triflates. nih.govsigmaaldrich.com The use of bulky pivalate esters is advantageous as it disfavors competitive cleavage of the acyl C(sp²)-O bond, directing the reactivity towards the desired aryl C(sp²)-O bond cleavage. tdx.cat

The table below presents examples of catalyst-free, microwave-assisted cross-coupling of aryl pivalates with diarylzinc reagents.

Aryl PivalateOrganozinc ReagentProductYield (%)
Phenyl pivalateDi(p-tolyl)zinc4-Methylbiphenyl78
Phenyl pivalateDi(p-anisyl)zinc4-Methoxybiphenyl85
Naphthyl pivalateDi(phenyl)zinc1-Phenylnaphthalene93
This compound *Di(phenyl)zinc 3-Bromo-1,1'-biphenyl (Expected)
This reaction would proceed via C-O cleavage, leaving the C-Br bond intact, demonstrating orthogonal reactivity. Data adapted from a study on catalyst-free organozinc couplings. researchgate.net

Unique Reactivity Profiles of Organozinc Pivalates Derived from this compound

Organozinc reagents are widely used in cross-coupling reactions due to their high functional group tolerance and moderate reactivity. The development of solid, bench-stable organozinc pivalates, derived from the corresponding aryl halides, has marked a significant advancement in this area. These reagents, often formulated as RZnOPiv, exhibit enhanced air and moisture stability compared to traditional organozinc halides, which simplifies their handling and application in synthesis. nih.govorgsyn.org The preparation of the organozinc pivalate from this compound would typically involve a magnesium insertion in the presence of a zinc pivalate salt. orgsyn.org

The unique reactivity of arylzinc pivalates stems from the presence of the pivaloate ligand on the zinc center. Kinetic studies have demonstrated that arylzinc pivalates display a distinct reactivity profile compared to conventional arylzinc halides. nih.gov This difference is attributed to the influence of the pivaloate group, which can modulate the nucleophilicity and stability of the organozinc species. The presence of magnesium pivalate in the solid reagent may also contribute to this enhanced stability and reactivity. orgsyn.org

The utility of these organozinc pivalates is particularly evident in challenging cross-coupling reactions. For instance, they have been successfully employed in cobalt-catalyzed three-component couplings, such as the difluoroalkylarylation of alkenes. nih.govresearchgate.net In these reactions, the arylzinc pivalate serves as the arylating agent, reacting with an alkene and a difluoroalkyl bromide in the presence of a cobalt catalyst to form two new carbon-carbon bonds in a single operation. nih.gov The reaction proceeds under mild conditions and tolerates a wide range of functional groups on all three components, highlighting the robustness of the arylzinc pivalate reagents. nih.govresearchgate.net

The general scheme for such a three-component reaction is depicted below:

Reaction Scheme for Cobalt-Catalyzed Difluoroalkylarylation Reaction Scheme for Cobalt-Catalyzed Difluoroalkylarylation

The table below summarizes representative examples of this transformation, illustrating the scope and efficiency of using functionalized arylzinc pivalates.

EntryAlkeneArylzinc PivalateProductYield (%)
1StyrenePhenylzinc pivalate2,2-difluoro-1,4-diphenylbutan-1-one85
24-ChlorostyrenePhenylzinc pivalate1-(4-chlorophenyl)-2,2-difluoro-4-phenylbutan-1-one78
31,3-ButadienePhenylzinc pivalate(E)-1,1-difluoro-5-phenylpent-3-en-2-one72 (1,4-adduct)

Data adapted from studies on cobalt-catalyzed difluoroalkylarylation of alkenes using arylzinc pivalates. nih.gov

Other Transition Metal Catalysis for this compound Functionalization

While palladium catalysis is prevalent, the use of more earth-abundant and cost-effective 3d transition metals like cobalt has gained significant traction. Cobalt catalysts have proven effective in a variety of cross-coupling reactions, offering unique reactivity and selectivity profiles.

Cobalt-catalyzed cross-coupling reactions provide a powerful alternative for the functionalization of aryl halides such as this compound. These reactions often proceed via different mechanisms than their palladium-catalyzed counterparts and can be particularly effective for coupling with a diverse range of partners, including other aryl halides and unsaturated systems. researchgate.netnih.gov

A robust and broadly applicable method involves the CoCl₂-catalyzed cross-coupling between functionalized aryl and heteroaryl zinc pivalates and various electron-poor aryl and heteroaryl halides. nih.gov This methodology allows for the formation of biaryl compounds, which are common motifs in pharmaceuticals and materials science. The direct coupling of this compound with an organozinc reagent under cobalt catalysis would be a typical application.

Furthermore, cobalt catalysis is effective for the coupling of arylzinc pivalates with alkenyl and alkynyl halides, proceeding with retention of the double or triple bond geometry. nih.gov For instance, the reaction of an arylzinc pivalate with a (Z)-bromoalkene will selectively produce the (Z)-alkenylarene. This stereospecificity is a key advantage of the cobalt-catalyzed approach.

The table below presents examples of cobalt-catalyzed cross-coupling reactions between arylzinc pivalates and various unsaturated halides, demonstrating the versatility of this method.

EntryArylzinc PivalateCoupling PartnerCatalyst SystemProductYield (%)
1Phenylzinc pivalate4-ChlorobenzonitrileCoCl₂4-Cyanobiphenyl95
24-Methoxyphenylzinc pivalate2-BromopyridineCoCl₂2-(4-Methoxyphenyl)pyridine88
3Thiophen-2-ylzinc pivalate(E)-1-Iodo-2-phenyletheneCoCl₂(E)-2-(2-Styryl)thiophene82

Data adapted from studies on robust and broadly applicable cobalt-catalyzed cross-coupling reactions. nih.govuni-muenchen.de

In the context of this compound, it can either be converted to the corresponding zinc pivalate and used as the nucleophilic partner, or it can serve as the electrophilic partner in a coupling with another organometallic reagent under cobalt catalysis. The choice of strategy depends on the desired final product and the availability of the coupling partners.

The Pivotal Role of the Pivalate Group in Directing Group Chemistry and Regioselectivity

Steric and Electronic Effects of the Pivalate (B1233124) Moiety

The directing capacity of the pivalate group stems from a combination of its distinct steric and electronic properties. The most prominent feature is the sterically demanding tert-butyl group attached to the carbonyl carbon.

Steric Effects: The large tert-butyl group creates significant steric hindrance around the ester functionality. This bulkiness can:

Protect the ester carbonyl group from nucleophilic attack, making pivalate esters more stable than less hindered esters like acetates. wikipedia.org

Dictate the trajectory of incoming reagents, forcing them to approach the molecule from less hindered positions.

Influence the conformational equilibrium of the molecule, as seen in atropisomeric compounds, where pivalate rotamers show different ratios compared to acetate (B1210297) rotamers due to steric strain. acs.org

Electronic Effects: While dominated by steric influence, the electronic nature of the pivalate group also plays a role.

Like other ester groups, it is electron-withdrawing, which can polarize the carbonyl oxygen and enhance the electrophilicity of the adjacent carbon.

In the context of directing groups for C-H activation, the carbonyl oxygen can act as a Lewis basic site, coordinating to a metal catalyst to form a stable metallacycle intermediate, which is essential for directing the functionalization to a specific C-H bond.

Studies on ruthenium catalysts have shown that electronic factors, such as the electron acceptor character of the pivalate ligand, are also dominant in controlling reaction pathways, not just steric effects. mdpi.com

These effects are summarized in the table below.

FeatureDescriptionConsequence in Reactions
Steric Hindrance The bulky tert-butyl group creates a sterically congested environment around the ester. Shields the carbonyl from attack, directs incoming reagents to less crowded sites, influences conformational preferences. acs.org
Electronic Nature The ester is an electron-withdrawing group, with the carbonyl oxygen serving as a coordination site. Activates the molecule for certain reactions, enables coordination to metal catalysts for directed C-H functionalization. mdpi.com

Influence of the Pivalate Group on Reaction Regioselectivity and Stereocontrol

The steric and electronic properties of the pivalate group are directly leveraged to control reaction outcomes, specifically regioselectivity (where a reaction occurs on a molecule) and stereocontrol (the three-dimensional arrangement of the resulting product).

Regioselectivity: In metal-catalyzed C-H functionalization, the pivalate group can act as a directing group. The oxygen of the carbonyl coordinates to the metal center, positioning the catalyst to activate a specific C-H bond, typically at the ortho position of an aromatic ring. For instance, the potential to use an aryl pivalate as a directing group has been demonstrated in cross-coupling reactions. nih.gov This directed activation prevents reaction at other, potentially more reactive, sites on the molecule.

Stereocontrol: The steric bulk of the pivalate is instrumental in controlling stereochemistry.

In glycosylation reactions, a pivaloyl group at the C-2 position of a glycosyl donor promotes the formation of 1,2-trans glycosides. beilstein-journals.org Its bulk disfavors the formation of orthoester side products, a common issue with smaller acyl groups. beilstein-journals.org

In nickel-catalyzed Miyaura borylations of allylic pivalates, the pivalate group can direct the oxidative addition step, leading to stereoretention in the product. nih.gov By blocking this coordination with a coordinating solvent, the stereochemical outcome can be switched to inversion. nih.gov

In Birch reduction/alkylation reactions of chiral esters, the pivalate group on an electrophile like iodomethyl pivalate has been used to generate quaternary stereogenic centers with high diastereoselectivity. acs.org

The table below presents research findings on the influence of the pivalate group.

Reaction TypeSubstrate TypeRole of Pivalate GroupOutcome
Nickel-Catalyzed Cross-Coupling Allylic PivalatesDirecting oxidative additionStereospecific formation of allylboronates with high enantiomeric excess. nih.gov
Birch Reduction/Alkylation Chiral Salicylic Acid EstersPart of the electrophile (iodomethyl pivalate)High diastereoselectivity in the formation of quaternary carbons. acs.org
O-Glycosylation Glycosyl DonorsParticipating neighboring group at C-2Promotes formation of 1,2-trans glycosides; reduces orthoester byproducts. beilstein-journals.org

Comparison with Other Acyl Protecting Groups in Directing Effects

The effectiveness of the pivalate group as a directing and protecting group is best understood by comparing it to other common acyl groups, such as acetyl (Ac) and benzoyl (Bz).

Stability and Lability: The pivaloyl (Piv) group is substantially more stable toward hydrolysis and nucleophilic attack than acetyl or benzoyl groups due to the steric shielding of the carbonyl by the tert-butyl moiety. wikipedia.orglibretexts.org While an acetyl group is readily cleaved by acid or base, the pivaloyl group often requires harsher conditions for removal. wikipedia.orgbeilstein-journals.org

Steric Influence: The primary difference lies in steric bulk: Pivaloyl >> Benzoyl > Acetyl. This hierarchy directly impacts reaction selectivity. In reactions where steric hindrance dictates the approach of a reagent, the pivaloyl group will exert the most significant directing effect. For example, in studies of atropisomerism, the conformational ratios of pivalate rotamers were opposite to those of acetate rotamers, a difference attributed to steric effects. acs.org

The following table provides a comparison of key features.

PropertyAcetyl (Ac) GroupBenzoyl (Bz) GroupPivaloyl (Piv) Group
Structure CH₃CO-C₆H₅CO-(CH₃)₃CCO-
Steric Bulk LowModerateHigh
Stability Readily cleaved by acid/base. wikipedia.orgMore stable than acetyl. wikipedia.orgSubstantially more stable than acetyl and benzoyl groups. wikipedia.orglibretexts.org
Directing Effect Moderate; can act as a directing group but offers minimal steric influence. nih.govOffers some steric and electronic influence. Common for protecting amines in oligonucleotide synthesis. libretexts.orgStrong steric directing effect; highly effective in controlling stereochemistry and regioselectivity. beilstein-journals.orgacs.org

Advanced Derivatization Strategies and Applications of 3 Bromophenyl Pivalate

Derivatization for Synthetic Pathway Intermediates and Product Diversification

The strategic derivatization of 3-bromophenyl pivalate (B1233124) is a cornerstone in the synthesis of complex molecules, providing access to a wide array of synthetic intermediates. uzh.ch This process of adding new products or services to expand a company's offerings is known as product diversification. corporatefinanceinstitute.comdiggipacks.com It is a strategic approach to appeal to existing customers or enter new markets, with the goal of mitigating risks tied to market fluctuations and driving growth. gelato.com The functional groups present in 3-bromophenyl pivalate, namely the bromo and pivaloyl groups, offer distinct reaction sites for transformation. The bromine atom, in particular, serves as a versatile handle for introducing structural diversity through various cross-coupling reactions. vulcanchem.com

Palladium-catalyzed cross-coupling reactions are instrumental in this context. For instance, the Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds by reacting this compound with arylboronic acids. vulcanchem.comacs.org This reaction, catalyzed by a palladium complex, is a powerful method for constructing biaryl scaffolds, which are prevalent in pharmaceuticals and organic materials. vulcanchem.commdpi.com Similarly, the Sonogashira coupling facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne, employing a palladium catalyst and a copper co-catalyst. wikipedia.org This reaction is conducted under mild conditions and is crucial for synthesizing complex molecules. wikipedia.org

Another significant derivatization strategy is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. numberanalytics.comorganic-chemistry.orgcapes.gov.br This reaction has revolutionized the synthesis of carbon-nitrogen bonds, offering a versatile method for producing aryl amines from this compound. numberanalytics.comorganic-chemistry.org The reaction mechanism involves the oxidative addition of the aryl halide to a palladium(0) catalyst, forming an arylpalladium(II) halide complex. numberanalytics.com

These derivatization strategies allow for the creation of a diverse range of products from a single starting material, a concept known as product diversification. corporatefinanceinstitute.comgelato.com This can be achieved through concentric diversification, which involves adding similar products; horizontal diversification, which entails adding new, unrelated products; or conglomerate diversification, which is the expansion into completely unrelated business areas. corporatefinanceinstitute.comdiggipacks.com By employing these synthetic methodologies, chemists can efficiently generate libraries of compounds for various applications, demonstrating the importance of this compound as a versatile building block in organic synthesis.

Table 1: Key Derivatization Reactions of this compound

Reaction NameReagentsProduct TypeSignificance
Suzuki-Miyaura Coupling Arylboronic acid, Palladium catalyst, BaseBiaryl compoundsForms C(sp²)-C(sp²) bonds; widely used in pharmaceutical and materials science. vulcanchem.comacs.orgmdpi.com
Sonogashira Coupling Terminal alkyne, Palladium catalyst, Copper(I) co-catalyst, BaseAryl alkynesForms C(sp²)-C(sp) bonds; useful for creating rigid, linear structures. wikipedia.orgorganic-chemistry.org
Buchwald-Hartwig Amination Amine, Palladium catalyst, BaseAryl aminesForms C(sp²)-N bonds; a key method for synthesizing anilines and their derivatives. numberanalytics.comorganic-chemistry.orgcapes.gov.br
Nucleophilic Aromatic Substitution (Ammonolysis) Ammonia (B1221849)3-Aminophenyl pivalateIntroduces an amino group, a precursor for various pharmaceutical intermediates. vulcanchem.com

Strategies for Functional Group Interconversions of this compound

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that involve the conversion of one functional group into another. scribd.com In the context of this compound, these strategies are employed to modify the existing bromo and pivaloyl groups to access a wider range of chemical structures and functionalities. These interconversions are crucial for synthesizing complex target molecules where the initial functional groups are not the desired ones in the final product. kashanu.ac.ir

The pivaloyl group, an ester, can be cleaved under specific conditions to reveal the parent phenol (B47542). Acidic hydrolysis, for example, using concentrated hydrochloric acid in ethanol (B145695), can regenerate 3-bromophenol (B21344). vulcanchem.com This deprotection step is often necessary to unmask the hydroxyl group for subsequent reactions.

The bromine atom on the aromatic ring is a key site for a variety of functional group interconversions. While cross-coupling reactions, as discussed previously, replace the bromine with carbon or nitrogen-based groups, other transformations can introduce different heteroatoms or functional groups. For instance, nucleophilic aromatic substitution can be used to replace the bromine with other nucleophiles, although this often requires harsh reaction conditions due to the electron-rich nature of the benzene (B151609) ring. vulcanchem.com

A more common strategy involves the conversion of the aryl bromide to an organometallic intermediate, such as an organolithium or Grignard reagent, which can then react with a wide range of electrophiles. However, the presence of the ester functionality in this compound can complicate these reactions, potentially requiring protection-deprotection strategies or the use of specific reaction conditions to avoid unwanted side reactions.

Table 2: Functional Group Interconversion Strategies for this compound

Functional GroupTransformationReagents/ConditionsResulting Functional Group
Pivaloyl Ester HydrolysisConcentrated HCl, ethanol, refluxPhenol
Aryl Bromide Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst, baseAryl
Aryl Bromide Sonogashira CouplingTerminal alkyne, Pd catalyst, Cu(I) co-catalyst, baseAlkyne
Aryl Bromide Buchwald-Hartwig AminationAmine, Pd catalyst, baseAmine
Aryl Bromide AmmonolysisAmmonia, 150°CAmine

Emerging Research Frontiers and Future Outlook for 3 Bromophenyl Pivalate

Development of Novel Catalytic Systems for 3-Bromophenyl Pivalate (B1233124) Transformations

The transformation of 3-bromophenyl pivalate and related aryl bromides is heavily reliant on advances in catalysis, particularly transition-metal catalysis. mdpi.com Research is actively pursuing more efficient, selective, and sustainable catalytic systems to unlock new reaction pathways.

A primary area of focus is the optimization of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. mdpi.com These methods are fundamental for creating new carbon-carbon bonds. For instance, palladium-catalyzed coupling of bromophenyl derivatives with arylboronic acids is a key strategy for introducing biaryl motifs. vulcanchem.com Recent studies on the arylation of meso-bromophenyl-substituted porphyrins have explored various catalytic systems. One of the most versatile systems identified was a combination of palladium(II) acetate (B1210297), copper(II) acetate, triphenylphosphine, and potassium carbonate, which proved effective for coupling with various heteroarenes. beilstein-journals.org The reactivity of the C-Br bond in 3-bromophenyl derivatives was noted to be less than that of 4-bromophenyl compounds under these conditions. beilstein-journals.org

Beyond traditional palladium catalysts, research is exploring the use of catalysts based on more abundant and less expensive 3d transition metals. acs.org Furthermore, the development of heterogeneous catalysts, where the catalyst is supported on a solid material like oxide nanoparticles or polymers, is a significant frontier. taylorfrancis.com These systems offer major advantages, including simplified product purification and the potential for catalyst recycling, which aligns with green chemistry principles. vulcanchem.comtaylorfrancis.com For example, immobilizing catalysts on solid supports like sulfonated graphene oxide can lead to higher turnover numbers and enhanced recyclability. vulcanchem.com

Stimuli-responsive or "switchable" catalytic systems represent another innovative approach. These systems can be turned "on" or "off" by external stimuli like pH or temperature, allowing for greater control over the reaction process. nih.gov While direct applications to this compound are still emerging, these nature-inspired systems could lead to highly efficient and selective industrial processes in the future. nih.gov

Catalytic SystemTransformation TypeKey Features & FindingsReference
Pd(OAc)₂/Cu(OAc)₂/PPh₃/K₂CO₃Direct Arylation (C-H/C-Br coupling)Versatile system for coupling meso-(bromophenyl)porphyrins with heteroarenes like benzoxazole (B165842) and N-methylbenzimidazole. beilstein-journals.org
Palladium-based catalystsSuzuki CouplingEnables the introduction of biaryl motifs by coupling with arylboronic acids, expanding structural diversity. vulcanchem.com
Immobilized Solid Acid Catalysts (e.g., sulfonated graphene oxide)Esterification / Other acid-catalyzed reactionsAllows for catalyst recyclability, higher turnover numbers, and facilitates continuous flow processes. vulcanchem.com
Rhodium-Segphos ComplexAsymmetric Hydrogenation / Reductive AminationDemonstrates the potential for combining multiple catalytic transformations in one step using a single catalyst and reductant (H₂). researchgate.net

Integration of this compound in Complex Molecule Synthesis

The unique structural features of this compound make it an important intermediate in the construction of complex molecules, particularly those found in pharmaceuticals and advanced materials. The bromine atom serves as a handle for introducing molecular complexity through cross-coupling reactions, while the pivalate group can function as a stable protecting group or a sterically bulky directing group.

A significant application is in the synthesis of biaryl compounds and substituted aromatic systems. For example, the Buchwald-Hartwig amination or Suzuki coupling can be employed at the C-Br position to forge carbon-nitrogen or carbon-carbon bonds, respectively. vulcanchem.comresearchgate.net These reactions are foundational in medicinal chemistry for building the core structures of many therapeutic agents. In one synthetic route, a product derived from a 3-(2-chlorophenyl)acrylaldehyde was cyclized into a chiral 3-phenyl-tetrahydroquinoline via a Buchwald-Hartwig cross-coupling reaction, showcasing a powerful method for creating complex heterocyclic scaffolds from aryl halide precursors. researchgate.net

Recent advances in C-H activation and functionalization are opening new avenues for incorporating building blocks like this compound into complex targets. techexplorist.com These strategies allow for the formation of bonds at previously considered unreactive C-H sites, offering novel synthetic disconnections. acs.orgtechexplorist.com For instance, a highly elaborate synthesis of the complex natural product cylindrocyclophane A was achieved using a series of C-H functionalization steps, demonstrating the power of this approach even in intricate molecular settings. techexplorist.com While this specific synthesis did not start with this compound, the principles are directly applicable. A related study on the synthesis of complex pyrrolidine-based glutamate (B1630785) receptor antagonists utilized a palladium-catalyzed C(sp³)-H activation strategy in the presence of pivalic acid to introduce aryl groups, including a 3-bromophenyl moiety, with high stereoselectivity. nih.gov

The strategic use of this compound allows chemists to build up molecular complexity in a controlled, stepwise manner, making it a valuable tool in the synthesis of natural products and novel chemical entities with potential biological activity. mdpi.comuni-muenchen.de

Target Molecule/ScaffoldSynthetic StrategyRole of Bromophenyl MoietyReference
3-Phenyl-tetrahydroquinolineBuchwald-Hartwig Cross-CouplingThe C-Br bond on a precursor serves as the reaction site for intramolecular cyclization to form the heterocyclic core. researchgate.net
Dragmacidin D (Marine Alkaloid)Sequential Suzuki-Miyaura CouplingA dihalopyrazine was coupled with an indole-derived boronic acid, demonstrating the power of Pd-catalyzed coupling for complex alkaloid synthesis. mdpi.com
(2S,3R)-3-(3-Carboxyphenyl)pyrrolidine-2-carboxylic acid AnalogsC(sp³)-H ActivationA 3-bromophenyl group was introduced onto a complex scaffold using a palladium-catalyzed reaction involving pivalic acid. nih.gov
Biaryl MotifsSuzuki CouplingThe C-Br bond is the reactive site for coupling with arylboronic acids to create complex biaryl structures. vulcanchem.com

Green Chemistry Approaches in this compound Utilization

The principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical processes, are increasingly influencing the synthesis and application of this compound. mlsu.ac.inrasayanjournal.co.in Research is focused on making its use more sustainable, efficient, and environmentally benign.

One key area of improvement is the development of solvent-free reaction conditions or the use of safer, more sustainable solvents. rasayanjournal.co.in For example, microwave-assisted synthesis without traditional solvents like toluene (B28343) can reduce waste and shorten reaction times for the preparation of this compound. vulcanchem.com Similarly, the use of alternative reaction media such as ionic liquids or readily available, less toxic organic solvents like butyl acetate is being explored for transformations of related compounds. researchgate.net The use of water as a reaction medium is particularly attractive due to its environmental friendliness, and developing catalytic systems that function effectively in aqueous environments is a major goal. nih.gov

Improving atom economy is another core principle of green chemistry. mlsu.ac.in Synthetic methods are being designed to maximize the incorporation of all starting materials into the final product, thus minimizing waste. Catalytic reactions are inherently more atom-economical than stoichiometric reactions. The development of highly selective catalysts ensures that the desired product is formed with minimal byproducts.

Energy efficiency is also a critical consideration. mlsu.ac.in Designing synthetic routes that can be conducted at ambient temperature and pressure reduces the energy footprint of the process. Microwave-assisted synthesis is one such technology that can accelerate reactions and reduce energy consumption. vulcanchem.comrasayanjournal.co.in Furthermore, the use of recyclable heterogeneous catalysts not only prevents waste but also reduces the energy-intensive purification steps required to remove dissolved catalysts from the product mixture. vulcanchem.comtaylorfrancis.com

Green Chemistry StrategyApplication in this compound ContextBenefitReference
Use of Alternative SolventsReplacing hazardous solvents like toluene with options such as butyl acetate or performing reactions in aqueous media.Reduces toxicity and environmental impact of the overall process. nih.govresearchgate.net
Solvent-Free SynthesisEmploying microwave-assisted synthesis for esterification without a solvent.Eliminates solvent waste, reduces reaction time, and improves energy efficiency. vulcanchem.comrasayanjournal.co.in
Heterogeneous/Recyclable CatalysisUsing catalysts immobilized on solid supports (e.g., sulfonated graphene oxide).Simplifies product purification, allows for catalyst reuse, and reduces metal waste. vulcanchem.comtaylorfrancis.com
High Atom Economy ReactionsUtilizing catalytic cross-coupling reactions instead of stoichiometric reagents.Maximizes the incorporation of reactant atoms into the final product, minimizing waste. mlsu.ac.in
Energy EfficiencyDeveloping reactions that proceed at ambient temperature and pressure; using microwave irradiation.Minimizes the environmental and economic impact associated with energy consumption. vulcanchem.commlsu.ac.in

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-bromophenyl pivalate, and how do they influence experimental handling?

  • Answer : this compound (CAS RN 287936-49-6; molecular formula C₁₁H₁₃BrO₂; molecular weight 257.12 g/mol) is a brominated aromatic ester with a pivalate (2,2-dimethylpropanoyl) group. Its purity is typically >95% (HPLC), and it is classified as a hazardous substance ([FS] flammability code) requiring storage at controlled temperatures (0–6°C). The bulky tert-butyl group in the pivalate moiety introduces steric hindrance, impacting reactivity in catalytic systems. Handling requires inert atmospheres for moisture-sensitive reactions and adherence to safety protocols for brominated compounds .

Q. What are standard synthetic routes to this compound, and how can purity be optimized?

  • Answer : The compound is synthesized via esterification of 3-bromophenol with pivaloyl chloride under basic conditions (e.g., pyridine or DMAP). Key steps include:

  • Step 1 : Activation of pivaloyl chloride with a base to form the acylating agent.
  • Step 2 : Nucleophilic attack by 3-bromophenol to yield the ester.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol removes unreacted phenol and chloride byproducts. Purity (>95%) is confirmed via GC or HPLC .

Q. How can researchers characterize this compound and confirm its structural integrity?

  • Answer :

  • NMR : ¹H NMR should show signals for aromatic protons (δ 7.2–7.5 ppm), tert-butyl groups (δ 1.3 ppm, singlet), and the ester carbonyl (¹³C NMR δ ~170 ppm).
  • Mass Spectrometry : ESI-MS or MALDI-TOF confirms the molecular ion peak at m/z 257.12.
  • Purity Analysis : GC retention time matching or HPLC peak integration (>95% area) ensures batch consistency .

Advanced Research Questions

Q. What is the mechanistic role of the pivalate group in Rh- or Pd-catalyzed C–H activation reactions involving this compound?

  • Answer : The pivalate group acts as a directing group in transition-metal catalysis. For example:

  • Rhodium : Forms a five-membered metallacycle via coordination to the ester oxygen, directing C–H activation at the ortho position. The bulky tert-butyl group stabilizes intermediates through steric effects .
  • Palladium : Pivalate anions (generated in situ) act as proton shuttles, lowering the activation energy for C–H bond cleavage. This facilitates direct arylation of unactivated arenes like benzene (yields: 55–85%) .
  • Key Data : Comparative studies show Pd/pivalate systems outperform Rh in electron-deficient aryl bromides due to enhanced oxidative addition kinetics .

Q. How can researchers address contradictions in reported reactivity data for this compound across catalytic systems?

  • Answer : Discrepancies often arise from:

  • Purity Variations : Impurities (e.g., residual phenol) inhibit catalysis. Orthogonal validation (GC + NMR) is critical .
  • Solvent/Base Effects : Polar aprotic solvents (DMF, DMSO) favor Pd systems, while Rh catalysis requires weaker bases (e.g., K₂CO₃ vs. CsOPiv) .
  • Experimental Design : Control reactions with deuterated analogs (e.g., 3-bromophenol-d₄) can isolate kinetic isotope effects (KIEs) to clarify mechanisms .

Q. What experimental design considerations are critical for using this compound in polymer science?

  • Answer : In controlled polymerization (e.g., ROAC):

  • Steric Effects : The pivalate group suppresses chain-transfer reactions, enabling linear polymer growth. MALDI-TOF confirms absence of pivalate-terminated chains .
  • Temperature Control : Low-temperature (<40°C) conditions prevent ester hydrolysis, which competes with propagation .
  • Catalyst Choice : Alkali metal pivalates (e.g., NaOPiv) enhance nucleophilicity while minimizing side reactions .

Q. How does this compound interact with biological systems, and what are implications for toxicity studies?

  • Answer : While not a therapeutic agent, its metabolites (e.g., pivalic acid) are studied for carnitine depletion:

  • Mechanism : Pivalate conjugates with carnitine, reducing free carnitine levels in tissues (heart, liver) by >50% at 0.3% dietary supplementation in rats .
  • Experimental Models : Dose-response studies in Sprague-Dawley rats show maximal carnitine depletion at 0.3% dietary pivalate, with higher doses (1.0%) causing growth inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.